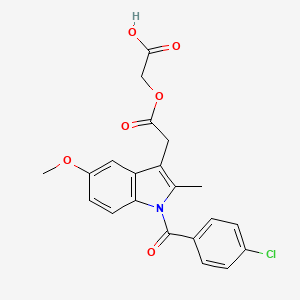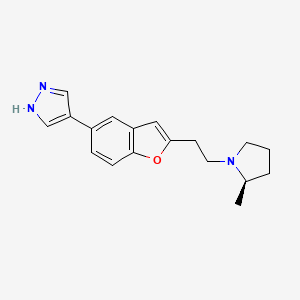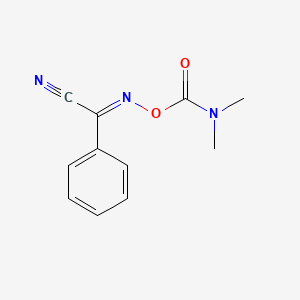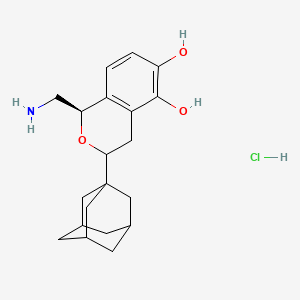
Acétamicine
Vue d'ensemble
Description
Acemetacin is a non-steroidal anti-inflammatory drug (NSAID) that is used in the treatment of pain and inflammation . It is a carboxymethyl ester of indometacin, derived from indol-3-acetic acid . Its activity is thought to be mainly through its active metabolite, indomethacin . In clinical trials, acemetacin has shown better gastric tolerability compared to indomethacin .
Molecular Structure Analysis
The molecular structure of acemetacin was determined by single crystal X-ray diffraction analysis . The compound was recrystallized from a mixture of acetone and water in triclinic, space group P1 . The conformation of the compound is found to be very similar to that of indomethacin .
Chemical Reactions Analysis
Acemetacin is highly metabolized and degraded by esterolytic cleavage to form its major and active metabolite indomethacin . It also presents other inactive metabolites made by reactions of O-demethylation, N-desacylation, and part of them are also transformed by conjugation with glucuronic acid .
Physical And Chemical Properties Analysis
Acemetacin is strongly and almost completely bound to plasma proteins . The half-life is 4.5 hours . Acemetacin is excreted 40% by the kidney and 60% in the feces .
Applications De Recherche Scientifique
Effets anti-inflammatoires, analgésiques et antipyrétiques
L'acétamicine (ACM) est un nouvel anti-inflammatoire non stéroïdien qui possède des effets anti-inflammatoires, analgésiques et antipyrétiques . Il est utilisé pour traiter des affections telles que l'arthrite, où l'inflammation est un problème majeur.
Amélioration de la solubilité
La faible solubilité de l'this compound dans l'eau limite son utilisation. Cependant, des recherches récentes ont montré que la stratégie co-amorphe (CAM) peut améliorer la solubilité des médicaments peu solubles dans l'eau . Cela implique l'utilisation d'acides aminés basiques comme co-formateurs .
Atténuation de l'ulcère gastrique
Il a été démontré que l'this compound provoque des effets secondaires gastro-intestinaux. Pour atténuer cela, les chercheurs ont développé des systèmes ACM CAM avec des acides aminés basiques (lysine, arginine et histidine) comme co-formateurs . Ces systèmes se sont avérés très efficaces pour atténuer l'ulcère gastrique induit par l'ACM chez les rats .
Gélification des médicaments amorphes
Certains médicaments amorphes présentent un taux de dissolution beaucoup plus faible que leur forme cristalline correspondante en raison de leur gélification. Dans une étude, des gels formés à partir d'this compound amorphe ont été rapportés pour la première fois . La gélification a été favorisée dans des conditions de pH inférieur, de température plus élevée et de force ionique plus faible .
Recristallisation
Les caractérisations à l'état solide ont suggéré que les gels d'ACM peuvent être formés par recristallisation . Ce mécanisme offre une nouvelle orientation pour faciliter l'élimination de la gélification des médicaments amorphes .
Développement de formulations à libération prolongée
Les propriétés de gélification de l'this compound constituent la base du développement de formulations à libération prolongée . Cela pourrait potentiellement améliorer l'efficacité du médicament en maintenant une concentration stable dans l'organisme sur une période plus longue .
Mécanisme D'action
Target of Action
Acemetacin primarily targets the enzyme Cyclooxygenase (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins , which are key mediators of inflammation and pain .
Mode of Action
Acemetacin acts as a non-selective inhibitor of COX . By inhibiting COX, acemetacin reduces the production of prostaglandins, thereby alleviating inflammation and pain . In the body, acemetacin is partly metabolized to indomethacin, which also acts as a COX inhibitor .
Biochemical Pathways
The inhibition of COX by acemetacin leads to a decrease in the production of prostaglandins from arachidonic acid . This results in a reduction of inflammation and pain. Additionally, acemetacin’s effect also causes changes in systolic and diastolic blood pressure as well as inhibition of platelet aggregation .
Pharmacokinetics
Acemetacin exhibits a high bioavailability of approximately 100% . It is strongly and almost completely bound to plasma proteins . The drug is metabolized by esterolytic cleavage to indomethacin . The half-life of acemetacin is about 4.5 hours . It is excreted 40% by the kidney and 60% in the feces .
Result of Action
The inhibition of prostaglandin synthesis by acemetacin results in a reduction of inflammation and pain . This makes acemetacin effective in the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and low back pain, as well as for postoperative pain and inflammation .
Action Environment
The action of acemetacin can be influenced by various environmental factors. For instance, liver diseases could change drug disposition, as hepatic damage can produce a reduction in the metabolic activity of several enzymes and therefore decrease intrinsic drug clearance . Furthermore, the gastrointestinal tolerability of acemetacin is better than that of the related drug indomethacin , suggesting that it may be a safer option for patients with gastrointestinal conditions.
Safety and Hazards
Acemetacin is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is fatal if swallowed, in contact with skin, or if inhaled . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gear . In case of ingestion, inhalation, or skin contact, immediate medical attention is required .
Orientations Futures
While Acemetacin is not FDA, Canada, or EMA approved, it is indicated for the symptomatic treatment of pain and swelling in acute inflammation of the joints in rheumatoid arthritis, osteoarthritis, low back pain, and post-surgical pain in the countries where it is marketed . It is also indicated for the treatment of chronic inflammation of the joints in the presence of rheumatoid arthritis, treatment of ankylosing spondylitis, treatment of irritation in the joints and spinal column caused by degenerative disorders, treatment of inflammatory soft-tissue rheumatism syndrome, and painful swelling and inflammation caused by injury .
Analyse Biochimique
Biochemical Properties
Acemetacin’s activity is thought to be mainly through its active metabolite indomethacin . It interacts with the enzyme cyclooxygenase (COX), acting as a non-selective inhibitor of the production of pro-inflammatory mediators .
Cellular Effects
Acemetacin strongly inhibits the release of histamine from mast cells and the generation of hyperthermia . It also causes changes in systolic and diastolic blood pressure as well as inhibition of platelet aggregation .
Molecular Mechanism
Acemetacin exerts its effects at the molecular level primarily through the inhibition of cyclooxygenase (COX), reducing the biosynthesis of prostaglandins . This inhibition is thought to be responsible for the antipyretic, analgesic, and anti-inflammatory actions of Acemetacin .
Temporal Effects in Laboratory Settings
The daily dosage of Acemetacin is 120 mg p.o. (can be increased to 180 mg) and it has a plasma half-life of 1–2 hours . The most common adverse effects are peptic ulceration or gastrointestinal bleeding .
Metabolic Pathways
Acemetacin is highly metabolized and degraded by esterolytic cleavage to form its major and active metabolite indomethacin . It presents other inactive metabolites made by reaction of O-demethylation, N-desacylation and part of them are also transformed by conjugation with glucuronic acid .
Transport and Distribution
The apparent volume of distribution of Acemetacin is in a range of 0.5-0.7 L/kg . Acemetacin is found highly bound to plasma proteins, reaching a percentage higher than 90% of the administered dose .
Propriétés
IUPAC Name |
2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO6/c1-12-16(10-20(26)29-11-19(24)25)17-9-15(28-2)7-8-18(17)23(12)21(27)13-3-5-14(22)6-4-13/h3-9H,10-11H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQKKOOTNAMONP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022540 | |
| Record name | Acemetacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
637ºC | |
| Record name | Acemetacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
>62.4 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble | |
| Record name | SID855677 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Acemetacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Acemetacin is a non-selective inhibitor of the production of pro-inflammatory mediators derived from the action of the enzyme COX. COX is essential for the synthesis of prostaglandin E2 and F2 which are molecules derived from fatty acids and stored in the cell membrane. Acetometacine is metabolized and forms its major metabolite indometacin which is also a non-selective inhibitor of COX and exhibits the capacity to inhibit the motility of polymorphonuclear leukocytes and decreased cerebral flow by modulating the nitric oxide pathway and vasoconstriction. | |
| Record name | Acemetacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
53164-05-9 | |
| Record name | Acemetacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53164-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acemetacin [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053164059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acemetacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | acemetacin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757413 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acemetacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acemetacin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACEMETACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V141XK28X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
151.5ºC | |
| Record name | Acemetacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-benzyl-N-[1-[[3-cyclohexyl-1-(3-ethyl-2-oxo-1,3-oxazolidin-5-yl)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N'-[2-(2-methoxyethoxymethoxy)ethyl]-N'-methylbutanediamide](/img/structure/B1664239.png)





![Benzyl [(1r,4s,6s,9r)-4,6-Dibenzyl-5-Hydroxy-1,9-Bis(1-Methylethyl)-2,8,11-Trioxo-13-Phenyl-12-Oxa-3,7,10-Triazatridec-1-Yl]carbamate](/img/structure/B1664247.png)

![L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-](/img/structure/B1664249.png)
![L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-](/img/structure/B1664250.png)
![N-(4-{1-[4-(4-Acetylpiperazin-1-Yl)-Trans-Cyclohexyl]-4-Amino-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl}-2-Methoxyphenyl)-1-Methyl-1h-Indole-2-Carboxamide](/img/structure/B1664254.png)

![1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-isoquinolin-5-ylurea](/img/structure/B1664257.png)
![3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide](/img/structure/B1664259.png)